
Jasmonic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Jasmonic acid methyl ester is a lipid-derived compound that plays a crucial role in plant growth, development, and stress responses. It is a derivative of jasmonic acid, which is synthesized from linolenic acid through the octadecanoid pathway. This compound is widely distributed in plant tissues and acts as a signaling molecule, regulating various physiological processes such as seed germination, root growth, and defense against herbivores and pathogens .
準備方法
Synthetic Routes and Reaction Conditions: Jasmonic acid methyl ester can be synthesized through the esterification of jasmonic acid. The process involves the reaction of jasmonic acid with methanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography are employed to obtain the final product .
化学反応の分析
Types of Reactions: Jasmonic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in plant signaling and defense mechanisms.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, halogenated, or alkylated compounds. These derivatives often exhibit different biological activities and are used in various research applications .
科学的研究の応用
Jasmonic acid methyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of lipid signaling and the synthesis of bioactive molecules. It serves as a precursor for the synthesis of various derivatives with potential pharmaceutical applications .
Biology: In biology, this compound is extensively studied for its role in plant physiology and development. It is used to investigate the signaling pathways involved in plant defense responses, stress tolerance, and growth regulation. Researchers also use it to study the interactions between plants and their environment .
Medicine: In medicine, this compound has shown potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. It is also being explored for its anti-inflammatory and immunomodulatory properties .
Industry: In the industrial sector, this compound is used in the formulation of plant growth regulators and biopesticides. It is also employed in the production of fragrances and flavors due to its pleasant aroma .
作用機序
Jasmonic acid methyl ester exerts its effects through a complex signaling network involving various molecular targets and pathways. Upon perception of stress signals, this compound binds to its receptor, CORONATINE INSENSITIVE1 (COI1), forming a complex that triggers the degradation of JAZ repressor proteins. This degradation releases transcription factors that activate the expression of jasmonate-responsive genes, leading to the production of defense compounds and other physiological responses .
類似化合物との比較
Jasmonic Acid: The parent compound of jasmonic acid methyl ester, involved in similar signaling pathways but with distinct biological functions.
Cis-Jasmone: A volatile derivative of jasmonic acid that acts as a signaling molecule in plant defense against herbivores.
Jasmonyl Isoleucine: A conjugate of jasmonic acid and isoleucine, playing a key role in jasmonate signaling and plant defense
Uniqueness of this compound: this compound is unique in its ability to act as both a signaling molecule and a precursor for the synthesis of various bioactive derivatives. Its versatility and wide range of applications make it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C13H20O3 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
methyl 2-[(1R,2R)-3-oxo-2-pent-2-enylcyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/t10-,11-/m1/s1 |
InChIキー |
GEWDNTWNSAZUDX-GHMZBOCLSA-N |
異性体SMILES |
CCC=CC[C@@H]1[C@H](CCC1=O)CC(=O)OC |
正規SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Methylpropanoyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B15147372.png)
![5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147380.png)
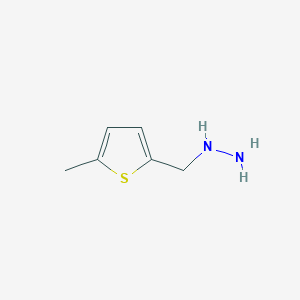
![2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B15147389.png)
![3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15147395.png)
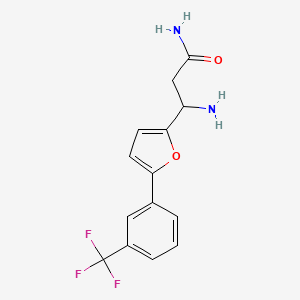
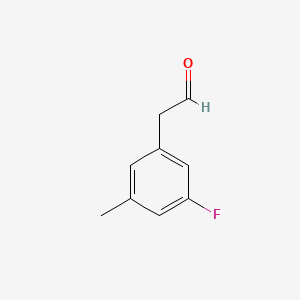
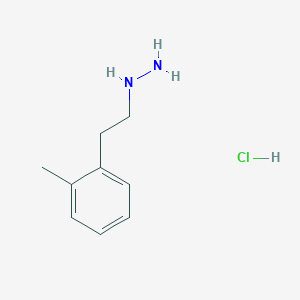
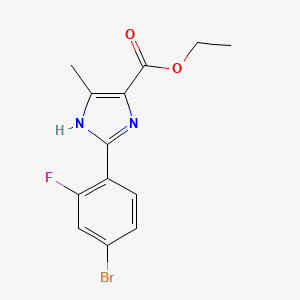
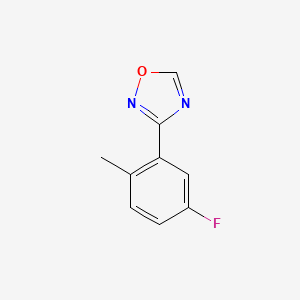
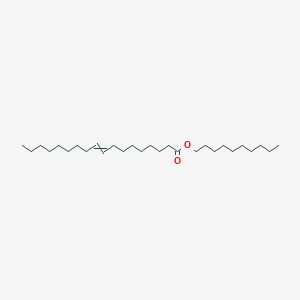
![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate](/img/structure/B15147456.png)
![(5E)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147466.png)

